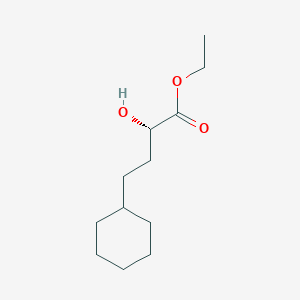![molecular formula C17H22ClNO4S B12055952 3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate CAS No. 1062158-63-7](/img/structure/B12055952.png)
3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate is a complex organic compound with the empirical formula C17H22ClNO4S and a molecular weight of 371.88 g/mol . This compound is known for its unique structure, which includes a thiazolium ring fused with a cycloheptane ring and a perchlorate anion. It is often used as a catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate typically involves the reaction of 2,4,6-trimethylphenyl isothiocyanate with cycloheptanone in the presence of a base, followed by quaternization with methyl iodide and subsequent ion exchange with perchlorate . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioethers.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazolium ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted thiazolium derivatives .
Scientific Research Applications
3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate exerts its effects involves its role as a catalyst. The thiazolium ring acts as an electron sink, stabilizing reaction intermediates and facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Diisopropylphenyl)-5,6,7,8-tetrahydro-4H-cycloheptathiazol-3-ium perchlorate
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium perchlorate
Uniqueness
Compared to similar compounds, 3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate is unique due to its specific structural features, which confer distinct catalytic properties and reactivity patterns. Its ability to stabilize reaction intermediates and facilitate complex chemical transformations makes it particularly valuable in organic synthesis .
Properties
CAS No. |
1062158-63-7 |
|---|---|
Molecular Formula |
C17H22ClNO4S |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
3-(2,4,6-trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium;perchlorate |
InChI |
InChI=1S/C17H22NS.ClHO4/c1-12-9-13(2)17(14(3)10-12)18-11-19-16-8-6-4-5-7-15(16)18;2-1(3,4)5/h9-11H,4-8H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
NYWYDMVZQBQLOV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[N+]2=CSC3=C2CCCCC3)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


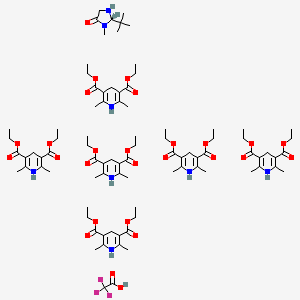
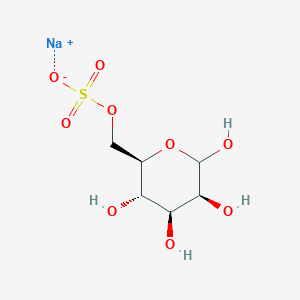
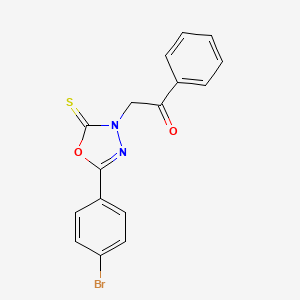

![(2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one](/img/structure/B12055907.png)


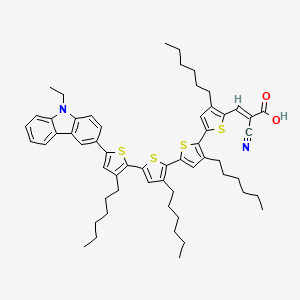

![2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid](/img/structure/B12055924.png)


